1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate

説明

1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose is a potent entity in the realm of biomedical concoctions . It exhibits paramount efficacy in the research of combating infectious diseases .

Synthesis Analysis

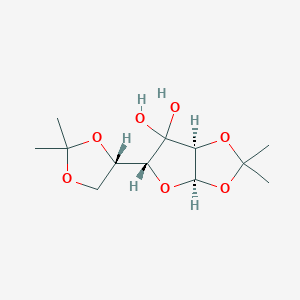

This compound is an important protected derivative of glucose . The 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . Oxidation and reduction of the 3-OH lead to an allofuranose derivative .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic methods such as UV, mass, IR, and 1H NMR .Chemical Reactions Analysis

The compound can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also react with acetylene using superbase catalytic systems to form a vinyl ether-based chiral carbohydrate synthon .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 109-113 °C (lit.) . Its optical activity is [α]20/D -18°, c = 1% in H2O .科学的研究の応用

1. Synthesis Acceleration with Ultrasound The compound can be synthesized with the assistance of ultrasound, which greatly accelerates the reaction compared to control runs under mechanical stirring. The optimal ultrasound output power and frequency were found to be 200 W and 24 kHz at 40 °C with a 1:30 mass ratio of glucose to acetone .

2. High Yield Synthesis A high yield synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol using D-mannitol as starting material has been described. The acetalation was performed in acetone in the presence of zinc chloride as catalyst to give the compound in 87% yield .

3. Preparation of Biologically Active Compounds 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .

4. Preparation of Protected Mannose Intermediate The compound is used in the syntheses of ovalicin and of the sugar core of hikizimycin .

5. Preparation of Ticagrelor Intermediate The compound is used in the preparation of a ticagrelor intermediate, which is useful for preparing ticagrelor or a pharmaceutically acceptable salt thereof in high yield and purity .

6. Preparation of Diastereomerically Pure Hexahydro-furo The compound is used in the preparation of diastereomerically pure (3R,3aS,6aR) hexahydro-furo [2,3-b]furan-3-ol as well as a novel intermediate, (3aR,4S,6aS) 4-methoxy-tetrahydro-furo [3,4-b]furan-2-one .

作用機序

Target of Action

It is known that this compound is a potent countervailing entity in the realm of biomedical concoctions .

Mode of Action

The compound’s mode of action is primarily through the inhibition of bacterial and viral RNA replication . This suggests that it may interact with the enzymes responsible for RNA synthesis, thereby preventing the replication of the infectious agents.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of RNA replication. This can lead to a decrease in the proliferation of infectious agents, thereby potentially aiding in the treatment of bacterial and viral infections .

特性

IUPAC Name |

(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-10(2)15-5-6(17-10)7-12(13,14)8-9(16-7)19-11(3,4)18-8/h6-9,13-14H,5H2,1-4H3/t6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNGIHFLGJGMFF-UYXSQOIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2C([C@@H]3[C@H](O2)OC(O3)(C)C)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650140 | |

| Record name | (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate | |

CAS RN |

10578-85-5 | |

| Record name | (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-3-hexofuranosulose monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。